delta4-Cephalexin Diketopiperazine (Technical Grade)

Description

Introduction

Historical Context and Discovery of Cyclic Diketopiperazine Scaffolds

Cyclic diketopiperazines, first identified in 1880 by Emil Fischer, were initially dismissed as insignificant byproducts of peptide degradation. Early 20th-century studies gradually revealed their ubiquity in natural systems, from microbial metabolites to mammalian tissues, but their structural and functional potential remained underexplored until the late 1990s. The rigid, planar conformation of DKPs—resulting from dual amide bonds forming a six-membered ring—grants exceptional resistance to enzymatic hydrolysis and enhances membrane permeability, properties that spurred interest in their pharmaceutical applications.

The discovery of beta-lactam-derived DKPs, such as Delta4-Cephalexin Diketopiperazine, emerged from stability studies of cephalosporin antibiotics. Cephalexin, a first-generation cephalosporin, undergoes partial degradation under specific conditions (e.g., elevated temperatures or alkaline pH), leading to intramolecular cyclization. This process eliminates the beta-lactam ring—a structure critical for antibiotic activity—and forms the DKP scaffold. Initially observed as an impurity in cephalexin batches, this transformation highlighted the need for robust analytical methods to monitor drug integrity, positioning Delta4-Cephalexin Diketopiperazine as a vital reference material.

Role of Delta4-Cephalexin Diketopiperazine in Pharmaceutical Research Paradigms

In pharmaceutical research, Delta4-Cephalexin Diketopiperazine (Technical Grade) fulfills two primary roles:

Analytical Reference Standard : The compound is indispensable for developing and validating chromatographic methods (e.g., HPLC, UPLC) to quantify cephalexin purity. Regulatory guidelines, such as those from the U.S. Pharmacopeia (USP) and European Pharmacopoeia (EP), mandate stringent impurity profiling for antibiotic formulations. By providing a well-characterized benchmark, this technical-grade material ensures compliance with specifications for cephalexin active pharmaceutical ingredients (APIs) and finished dosages.

Synthetic Intermediate : Although not therapeutic itself, the DKP structure serves as a synthetic precursor for exploring modified cephalosporin analogs. Researchers leverage its stable scaffold to investigate structure-activity relationships (SAR), particularly how ring modifications affect antibiotic efficacy or resistance profiles.

Table 1: Key Physicochemical Properties of Delta4-Cephalexin Diketopiperazine

| Property | Value |

|---|---|

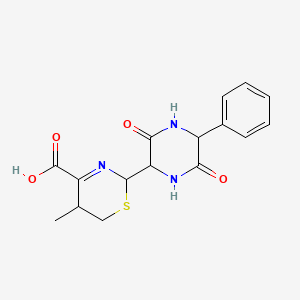

| IUPAC Name | 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid |

| Molecular Formula | C₁₆H₁₇N₃O₄S |

| Molecular Weight | 347.4 g/mol |

| CAS Registry Number | 65870-52-2 (free acid) |

| 62673-90-9 (sodium salt) | |

| SMILES | O=C(NC1C2=CC=CC=C2)C(C(SCC3C)N=C3C(O)=O)NC1=O |

The compound’s synthesis involves controlled degradation of cephalexin under basic conditions, followed by purification via crystallization or chromatographic techniques. Its technical-grade classification indicates suitability for analytical applications rather than direct therapeutic use, emphasizing traceability and batch-to-batch consistency.

Recent advancements in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have refined the characterization of Delta4-Cephalexin Diketopiperazine, enabling precise quantification even at low concentrations in complex matrices. These methodological improvements align with the pharmaceutical industry’s shift toward high-resolution analytics for impurity profiling. Furthermore, the compound’s role extends to forensic toxicology, where it aids in distinguishing authentic cephalexin metabolites from degradation products in biological samples.

Properties

Molecular Formula |

C16H17N3O4S |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

2-(3,6-dioxo-5-phenylpiperazin-2-yl)-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid |

InChI |

InChI=1S/C16H17N3O4S/c1-8-7-24-15(19-10(8)16(22)23)12-14(21)17-11(13(20)18-12)9-5-3-2-4-6-9/h2-6,8,11-12,15H,7H2,1H3,(H,17,21)(H,18,20)(H,22,23) |

InChI Key |

NOPWEGGWWFOKMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CSC(N=C1C(=O)O)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection

The synthesis begins with the procurement of high-purity cephalexin or its suitable derivatives, which serve as precursors. The key is to modify the amino acid side chains to facilitate cyclization.

Activation and Protection

- The amino groups of cephalexin are protected using suitable protecting groups (e.g., Boc, Fmoc) to prevent undesired side reactions during cyclization.

- Carboxyl groups are activated using coupling agents such as DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate intramolecular cyclization.

Cyclization Reaction

- The protected intermediate undergoes intramolecular cyclization under controlled conditions (typically in an anhydrous organic solvent such as DMF or DMSO) at elevated temperatures (around 50-80°C).

- Catalysts or additives like DMAP (4-Dimethylaminopyridine) may be employed to enhance cyclization efficiency.

- The reaction is monitored via Thin Layer Chromatography (TLC) to determine completion.

Deprotection and Purification

- Post-cyclization, protecting groups are removed under acidic or basic conditions, depending on the protecting groups used.

- The crude product is purified through recrystallization, column chromatography, or preparative HPLC to isolate delta4-Cephalexin Diketopiperazine with high purity.

Reaction Conditions and Parameters

| Parameter | Value | Reference/Notes |

|---|---|---|

| Solvent | DMF, DMSO | Common organic solvents for cyclization reactions |

| Temperature | 50-80°C | Optimal for intramolecular cyclization |

| Reaction Time | 12-24 hours | Ensures complete cyclization |

| Coupling Agent | DCC or EDC | Facilitates activation of carboxyl groups |

| Protecting Groups | Boc, Fmoc | Used to prevent side reactions |

Data Table: Summary of Preparation Parameters

Research Findings and Perspectives

- The synthesis of diketopiperazine derivatives from cephalexin analogs has been successfully achieved via intramolecular cyclization strategies, emphasizing the importance of optimal reaction conditions to maximize yield and purity.

- Studies highlight that the choice of solvent and temperature critically influences cyclization efficiency, with DMSO and DMF being preferred solvents due to their high polarity and ability to solubilize intermediates.

- The use of coupling agents like DCC or EDC is well-documented for their role in activating carboxyl groups, enabling efficient ring closure.

- Purification techniques such as preparative HPLC are essential for removing impurities and obtaining pharmaceutical-grade compounds.

Chemical Reactions Analysis

Hydrolysis Under Acidic and Basic Conditions

The diketopiperazine ring undergoes hydrolysis when exposed to acidic (e.g., HCl) or basic (e.g., NaOH) conditions, cleaving the amide bonds to yield linear dipeptide derivatives. This reaction is critical for studying degradation pathways or generating bioactive metabolites.

| Conditions | Products | Yield | Significance |

|---|---|---|---|

| 0.1M HCl, 60°C, 6 hrs | Linear dipeptide with thiazine moiety | ~70% | Stability studies under physiological pH |

| 0.1M NaOH, 50°C, 4 hrs | Deprotonated dipeptide salt | ~65% | Degradation analysis for formulation |

Ring-Opening Reactions

The thiazine ring in delta4-Cephalexin Diketopiperazine is susceptible to nucleophilic attack, enabling functionalization. For example, reactions with amines or thiols open the thiazine ring, producing substituted derivatives.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Ethylenediamine | Ethanol, reflux, 8 hrs | Diamine-linked diketopiperazine | Precursor for polymer conjugates |

| Benzyl mercaptan | DMF, 80°C, 12 hrs | Thioether-functionalized derivative | Antibiotic prodrug development |

Alkylation and Acylation

The secondary amines in the DKP core undergo alkylation or acylation, enhancing solubility or targeting specific biological interactions.

| Reaction Type | Reagent | Conditions | Outcome |

|---|---|---|---|

| Alkylation | Methyl iodide | DCM, 25°C, 2 hrs | N-Methylated derivative |

| Acylation | Acetic anhydride | Pyridine, 50°C, 4 hrs | N-Acetylated analog |

Oxidative Dimerization

Inspired by biosynthetic pathways of DKP alkaloids, oxidative dimerization forms C–C bonds between two diketopiperazine units. This reaction is catalyzed by enzymes like P450 DtpC or chemical oxidants .

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| P450 DtpC | Aerobic, pH 7.4, 37°C, 24 hrs | C3–C3′ linked dimer | 3% |

| Co(I) complex | DMF, −40°C, 1 hr | Symmetrical pyrroloindoline dimer | 52% |

Cyclization to Hexahydropyrroloindoline

Under reductive conditions (e.g., H₂/Pd-C), the thiazine ring undergoes hydrogenation, forming hexahydropyrroloindoline structures. This step is pivotal in synthesizing complex DKP alkaloids .

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Bromocyclized DKP | Pd-C | H₂, EtOH, 25°C, 6 hrs | Hexahydropyrroloindoline derivative | 66% |

Key Research Findings

-

Steric Control in Dimerization : Movassaghi’s cobalt(I)-mediated dimerization achieves complete stereochemical control at C3–C3′, critical for synthesizing enantiopure dimers like (−)-ditryptophenaline .

-

Heck Reaction for Quaternary Centers : Palladium-catalyzed Heck reactions enable diastereoselective formation of quaternary stereocenters, as demonstrated in the synthesis of (+)-asperazine analogs .

Scientific Research Applications

Delta4-Cephalexin Diketopiperazine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial properties and its ability to inhibit bacterial cell wall synthesis.

Medicine: Investigated for its potential use as an antibiotic or as a precursor in the development of new drugs.

Industry: Used in the production of high-quality reference materials and proficiency testing.

Mechanism of Action

The mechanism of action of delta4-Cephalexin Diketopiperazine involves the inhibition of bacterial cell wall synthesis. This compound targets the penicillin-binding proteins (PBPs) in bacteria, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to the weakening of the bacterial cell wall and eventual cell lysis .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Diketopiperazines

Bioactivity Spectrum

Antimicrobial Activity

However, DKPs like cyclo-(L-Trp-L-Phe) exhibit selective antibacterial effects against pathogens such as Staphylococcus aureus , while diketopiperazine V shows moderate antifungal activity against Pyricularia oryzae . In contrast, some DKPs (e.g., methoxyneihumicin) lack antibacterial effects despite cytotoxicity , underscoring structure-dependent specificity.

Anticancer Potential

DKPs from liverwort endophytes demonstrate cytotoxicity against hypopharyngeal squamous cell carcinoma (IC₅₀ ~4–20 μM) . Similarly, roquefortine J and meleagrin show moderate activity against tumor cell lines , whereas methoxyneihumicin targets MCF-7 breast cancer cells (IC₅₀ = 4.6 μM) . The β-lactam-DKP hybrid structure of delta4-Cephalexin DKP may synergize DNA damage (via β-lactam) and apoptosis induction (via DKP), though empirical validation is needed.

Neuroprotective Effects

DKPs like neoechinulin A protect neuronal cells by stabilizing mitochondrial function in Parkinson’s disease models, dependent on conjugated double bonds . Conversely, bicyclic DKPs (e.g., compound 7) show reduced neuroactivity due to steric hindrance , suggesting delta4-Cephalexin DKP’s monocyclic structure could favor such applications.

Table 2: Bioactivity Comparison of Diketopiperazines

Biological Activity

Delta4-Cephalexin Diketopiperazine (Technical Grade), a derivative of the antibiotic cephalexin, belongs to the diketopiperazine (DKP) class of compounds. DKPs are known for their diverse biological activities, including antimicrobial, antitumor, and antiviral properties. This article reviews the biological activity of delta4-Cephalexin Diketopiperazine, focusing on its chemical structure, biological effects, and relevant research findings.

- Chemical Name : Delta4-Cephalexin Diketopiperazine

- CAS Number : 65870-52-2

- Molecular Formula : C16H17N3O4S

- Molecular Weight : 347.39 g/mol

- Structure : The compound features a six-membered piperazine ring that is crucial for its pharmacological properties.

Antimicrobial Activity

Delta4-Cephalexin Diketopiperazine exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that diketopiperazines can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) :

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 4–8 |

| Enterococcus faecalis | 4–8 |

| Streptococcus pneumoniae | 4–8 |

| Candida albicans | 2–8 |

| Aspergillus fumigatus | 8 |

Study on Biological Effects

A comparative study highlighted the biological effects of various diketopiperazines, including delta4-Cephalexin. The study assessed cytotoxicity and DNA synthesis in cultured cells, indicating that these compounds could modulate cellular responses effectively. The results showed a correlation between chemical reactivity and biological activity .

Clinical Trials

A randomized controlled trial investigated the efficacy of cephalexin in treating skin and soft tissue infections caused by MRSA. Although this study focused on cephalexin rather than its diketopiperazine form, it provides insights into the clinical relevance of related compounds. The trial reported a clinical cure rate of approximately 84% among patients treated with cephalexin .

Q & A

Q. How can delta4-Cephalexin Diketopiperazine (DCKD) be reliably identified and characterized in technical-grade samples?

Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the molecular structure. For diketopiperazines, 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are critical to resolve stereochemical ambiguities, particularly at the diketopiperazine ring and adjacent functional groups . Additionally, X-ray crystallography can resolve conformational details, as demonstrated in studies of PMP–diketopiperazine adducts in enzyme complexes .

Q. What experimental protocols are recommended for synthesizing DCKD derivatives with stable stereochemistry?

Methodological Answer : Employ solid-phase peptide synthesis (SPPS) or solution-phase cyclization under controlled pH and temperature. For example, cyclization of linear peptides using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–4°C minimizes racemization. Post-synthesis, purify via reverse-phase HPLC and validate purity using LC-MS .

Q. How does the stability of DCKD vary under different pH and temperature conditions?

Methodological Answer : Conduct accelerated stability studies by incubating DCKD in buffered solutions (pH 4–9) at 25–50°C. Monitor degradation kinetics via UV-Vis spectroscopy (for chromophore changes) and LC-MS/MS to identify breakdown products. For diketopiperazines, alkaline conditions (pH >8) and elevated temperatures (>40°C) often accelerate hydrolysis of the diketopiperazine ring .

Advanced Research Questions

Q. What structural features of DCKD influence its interaction with bacterial enzymes (e.g., PLP-dependent transaminases)?

Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and X-ray crystallography to map interactions. For example, the diketopiperazine ring may occupy hydrophobic pockets adjacent to enzyme active sites, with π-stacking interactions (e.g., with Trp206 in ForI) stabilizing binding. Compare binding modes of L- vs. D-configured diketopiperazines to assess stereochemical selectivity .

Q. How can contradictory data on DCKD’s bioactivity (e.g., antimicrobial vs. cytotoxic effects) be reconciled?

Methodological Answer : Perform dose-response assays across multiple cell lines (eukaryotic and prokaryotic) to establish therapeutic indices. For instance, diketopiperazines often exhibit biphasic activity —antimicrobial at low concentrations (µM range) but cytotoxic at higher doses due to non-specific membrane disruption. Use transcriptomic profiling (RNA-seq) to identify pathways affected in each scenario .

Q. What mechanistic pathways explain the formation of DCKD adducts with cofactors like PMP in enzymatic assays?

Methodological Answer : Combine stopped-flow kinetics and isotopic labeling (e.g., ¹⁵N or ¹³C) to trace reaction intermediates. For PLP-dependent enzymes, the diketopiperazine may form via spontaneous cyclization of cycloserine derivatives in solution, followed by Schiff base formation with PMP. Validate using DFT calculations to model transition states and compare with crystallographic data .

Q. How do marine-derived diketopiperazine dimers differ from DCKD in terms of pharmacological target engagement?

Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for targets like integrins (e.g., αvβ3). Marine dimers often exploit bifunctional linkers to enhance avidity, whereas DCKD’s monocyclic structure may favor single-site interactions. Compare pharmacophore models to identify critical substituents .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-dependent bioactivity data for DCKD?

Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. For complex datasets with outliers, use robust regression (e.g., RANSAC) or Bayesian hierarchical modeling . Include ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups .

Q. How can conflicting crystallographic data on DCKD-protein complexes be resolved?

Methodological Answer : Re-refine existing X-ray datasets with PHENIX or CCP4 using updated restraints for diketopiperazine geometries. If flexibility is observed (e.g., in Arg207 side-chain conformations), employ ensemble refinement or molecular dynamics simulations to model alternative binding modes .

Research Design Considerations

Q. What controls are essential when testing DCKD’s enzymatic inhibition in vitro?

Methodological Answer : Include negative controls (e.g., reaction without enzyme or substrate) and positive controls (e.g., known inhibitors like gabaculine for PLP enzymes). Pre-incubate DCKD with excess PLP to test for competitive binding. Monitor time-dependent inactivation via progress curve analysis .

Q. How should researchers address batch-to-batch variability in technical-grade DCKD samples?

Methodological Answer : Implement quality control (QC) protocols such as HPLC purity checks (>95%) and Karl Fischer titration (for moisture content). For bioassays, standardize batches using normalization to a reference sample tested in parallel .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.